Dichomitone

Natural product dereplication Sesquiterpene chemotaxonomy Structural novelty assessment

Dichomitone (CAS 832079-30-8) is a fungal sesquiterpenoid (C₁₅H₂₆O₄, MW 270.36 g/mol) first isolated from mycelial solid cultures of the white-rot basidiomycete *Dichomitus squalens* and reported in the *Journal of Natural Products* in 2004. It belongs to the rare 1,10-seco-2,3-seco-aromadendrane subclass, representing the first documented example of this doubly seco-rearranged carbon skeleton among sesquiterpenes.

Molecular Formula C15H26O4
Molecular Weight 270.36 g/mol
Cat. No. B1249621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichomitone
Synonymsdichomitone
Molecular FormulaC15H26O4
Molecular Weight270.36 g/mol
Structural Identifiers
SMILESCC1COC(CC1C2C(C2(C)CO)CCC(=O)C)O
InChIInChI=1S/C15H26O4/c1-9-7-19-13(18)6-11(9)14-12(5-4-10(2)17)15(14,3)8-16/h9,11-14,16,18H,4-8H2,1-3H3/t9-,11+,12-,13?,14+,15+/m1/s1
InChIKeyXWGMWDXATZANIP-KNTYYSJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichomitone for Research Procurement: A 1,10-seco-2,3-seco-Aromadendrane Sesquiterpenoid from Dichomitus squalens


Dichomitone (CAS 832079-30-8) is a fungal sesquiterpenoid (C₁₅H₂₆O₄, MW 270.36 g/mol) first isolated from mycelial solid cultures of the white-rot basidiomycete *Dichomitus squalens* and reported in the *Journal of Natural Products* in 2004 [1]. It belongs to the rare 1,10-seco-2,3-seco-aromadendrane subclass, representing the first documented example of this doubly seco-rearranged carbon skeleton among sesquiterpenes [1]. Dichomitone exists as an equilibrating mixture of two hemiacetal epimers in chloroform solution (ratio approximately 5:4) and co-occurs with two other structurally distinct sesquiterpenes—dichomitol (a rearranged hirsutane) and 2β,13-dihydroxyledol (an intact aromadendrane)—within the same fungal extract [1].

Why In-Class Sesquiterpene Substitution Fails for Dichomitone-Based Research


The sesquiterpenoid chemical space encompasses immense structural diversity; however, dichomitone occupies a distinct niche defined by its unprecedented 1,10-seco-2,3-seco-aromadendrane carbon architecture—a double ring-cleavage pattern not duplicated in any other known natural or synthetic sesquiterpene [1]. Even its co-isolated congeners from the identical fungal source (dichomitol and 2β,13-dihydroxyledol) exhibit fundamentally different carbon skeletons (rearranged hirsutane vs. intact aromadendrane), resulting in divergent biological activity profiles when tested under identical assay conditions [1]. Generic sesquiterpene standards such as farnesol, bisabolol, or cadinene-type compounds are structurally incapable of serving as experimental controls for studies involving dichomitone's unique scaffold, hemiacetal equilibrium behavior, or biosynthetic pathway analysis. Substitution without structural validation introduces confounding variables that undermine experimental reproducibility in natural product dereplication, biosynthetic gene cluster characterization, and scaffold-specific pharmacological screening programs.

Quantitative Differentiation Evidence for Dichomitone: Head-to-Head and Cross-Study Comparisons


Unprecedented 1,10-seco-2,3-seco-Aromadendrane Scaffold vs. Co-Isolated Intact Aromadendrane and All Other Known Sesquiterpenes

Dichomitone is explicitly characterized in the primary isolation paper as 'the first example of 1,10-seco-2,3-seco-aromadendrane sesquiterpenes,' distinguishing it from all previously described sesquiterpenoid scaffolds including the co-isolated intact aromadendrane 2β,13-dihydroxyledol (compound 2) [1]. Comprehensive spectroscopic characterization—including 1D/2D NMR, HRTOFMS, and IR—confirmed the double ring-cleavage motif with a cyclopropane ring, a tetrahydropyran (oxane) hemiacetal, and a butan-2-one side chain, documenting a carbon skeleton with no prior literature precedent [1]. In contrast, 2β,13-dihydroxyledol retains the standard aromadendrane framework (cyclopropa[e]azulene core), and dichomitol represents a rearranged hirsutane type [1].

Natural product dereplication Sesquiterpene chemotaxonomy Structural novelty assessment

Absence of Nematicidal Activity (LC₅₀ > 1,000 µg/mL) vs. Active Co-Isolated Congener 2β,13-Dihydroxyledol (LC₅₀ = 35.6 µg/mL) in Identical Bursaphelenchus xylophilus Assay

In a 48-well microtiter plate assay against pine wood nematode (Bursaphelenchus xylophilus), dichomitone (3) exhibited no detectable nematicidal activity at concentrations up to 2,000 µg/mL, with a reported LC₅₀ value exceeding 1,000 µg/mL [1]. In the identical experimental system, the co-isolated intact aromadendrane 2β,13-dihydroxyledol (2) demonstrated significant potency with an LC₅₀ of 35.6 µg/mL [1]. Dichomitol (1) likewise showed no activity (LC₅₀ > 1,000 µg/mL) [1]. The assay employed 30–50 nematodes per well, a 24-hour incubation at 25 °C in the dark, and mortality scoring under a dissecting microscope with three replicates per concentration [1].

Nematicidal screening Structure–activity relationship (SAR) Pine wood nematode control

Cross-Study Comparator: Dichomitone Nematicidal Inactivity vs. Abamectin (LC₅₀ = 5.42 mg/L) and Emamectin Benzoate (LC₅₀ = 31.45 µg/mL)

When benchmarked against established nematicidal agents tested on the same target organism (B. xylophilus) in independent studies, dichomitone's inactivity is placed in quantitative context. Abamectin, a macrocyclic lactone nematicide used as a positive control in screening programs, exhibited an LC₅₀ of 5.42 mg/L (equivalent to 5.42 µg/mL) in a dose–response mortality assay [2]. Emamectin benzoate, a semi-synthetic avermectin derivative widely employed for trunk-injection treatment of pine wilt disease, showed an LC₅₀ of 31.45 µg/mL at 48 hours in a microemulsion formulation study [3]. Dichomitone, with an LC₅₀ exceeding 1,000 µg/mL, is at least ~185-fold less potent than abamectin and ~32-fold less potent than emamectin benzoate on a µg/mL basis [1].

Nematicide benchmarking Agrochemical discovery Cross-study potency comparison

Hemiacetal Epimer Equilibrium (5:4 Ratio) as a Physicochemical Differentiator from Structurally Rigid Sesquiterpenes

Dichomitone exists in CDCl₃ solution as an equilibrating mixture of two hemiacetal epimers in an approximately 5:4 ratio, as determined by NMR signal intensity integration [1]. This dynamic behavior arises from the tetrahydropyran hemiacetal moiety generated by the 1,10-seco-2,3-seco rearrangement and is not observed in the co-isolated rigid aromadendrane 2β,13-dihydroxyledol or the rearranged hirsutane dichomitol, both of which lack a hemiacetal functional group [1]. The NOESY spectrum provided no definitive relative configuration information due to this equilibrium, further distinguishing dichomitone's characterization challenges from those of conformationally locked sesquiterpene congeners [1].

Conformational analysis Hemiacetal equilibration NMR-based structural characterization

Fungal Biosynthetic Origin in Dichomitus squalens vs. Plant-Derived Seco-Aromadendranes: Implications for Biosynthetic Gene Cluster Studies

Dichomitone is produced by the basidiomycete fungus *Dichomitus squalens* during solid-substrate fermentation on wheat grain medium [1]. This fungal origin distinguishes it from the only other known seco-aromadendrane-type sesquiterpenes—the plagiochilins (A–W)—which are exclusively isolated from liverwort species of the genus *Plagiochila* (Marchantiophyta) [2]. Plagiochilin A, the best-characterized member of this plant-derived series, displays potent anticancer activity (GI₅₀ 1.4–6.8 µM across tumor cell lines) and functions as a late-stage cytokinesis inhibitor targeting the abscission stage [2], a biological profile absent in dichomitone. The independent evolutionary emergence of seco-aromadendrane biosynthesis in fungi (Basidiomycota) vs. plants (Marchantiophyta) makes dichomitone a phylogenetically critical probe for comparative biosynthetic gene cluster mining and terpene cyclase functional annotation [1] [2].

Fungal secondary metabolism Biosynthetic gene cluster (BGC) discovery Terpene cyclase phylogeny

Scaffold-Based Selectivity Marker: Absence of Nematicidal Activity Confers Utility as a Negative-Control Sesquiterpene in Multi-Compound Screening Panels

Dichomitone's complete lack of nematicidal activity (LC₅₀ > 1,000 µg/mL) in the B. xylophilus assay, contrasted with the potent activity of 2β,13-dihydroxyledol (LC₅₀ = 35.6 µg/mL) from the same extract, establishes these two compounds as a matched positive/negative control pair derived from a single fungal metabolome [1]. This co-isolation from identical biomass under identical fermentation and fractionation conditions eliminates confounding variables related to extraction methodology, solvent residues, or fungal strain variability that would arise from using a negative control compound sourced from a different organism [1]. In comparison, the widely used positive control abamectin (LC₅₀ = 5.42 mg/L) [2] is a fermentation product of *Streptomyces avermitilis* and carries a structurally unrelated macrocyclic lactone scaffold, providing no sesquiterpene-specific baseline for assay interpretation.

High-throughput screening (HTS) Negative control compound Assay validation

High-Value Research and Industrial Application Scenarios for Dichomitone Procurement


Fungal Sesquiterpene Cyclase Discovery and Biosynthetic Gene Cluster (BGC) Elucidation

Dichomitone's unprecedented 1,10-seco-2,3-seco-aromadendrane scaffold, produced by the genomically tractable basidiomycete *Dichomitus squalens*, provides a unique chemical probe for identifying and functionally characterizing the first fungal aromadendrane cyclase capable of dual ring-cleavage rearrangement [1]. Research groups engaged in fungal BGC mining can use dichomitone as an authentic analytical standard for LC-MS and NMR-guided genome mining, correlating its production with specific terpene synthase and cytochrome P450 expression profiles under solid-state fermentation conditions (28 °C, 13 days on wheat grain medium) [1]. This application is inaccessible using plant-derived seco-aromadendranes such as plagiochilins, which originate from liverwort species lacking established genetic manipulation systems [4].

Structure–Activity Relationship (SAR) Studies of Sesquiterpene Nematicides Using a Matched Positive/Negative Control Pair

Dichomitone (LC₅₀ > 1,000 µg/mL, inactive) and its co-isolated congener 2β,13-dihydroxyledol (LC₅₀ = 35.6 µg/mL, active) constitute a structurally defined, co-sourced active/inactive sesquiterpene pair for probing the molecular determinants of nematicidal activity against *Bursaphelenchus xylophilus* [1]. By comparing the intact aromadendrane scaffold (active) with the 1,10-seco-2,3-seco rearrangement product (inactive), medicinal chemistry teams can map critical pharmacophoric features—specifically the role of the cyclopropane ring integrity and the spatial orientation of oxygen functionalities—without confounding variables from different extraction protocols or organism backgrounds [1]. Cross-referencing against abamectin (LC₅₀ = 5.42 mg/L) [2] and emamectin benzoate (LC₅₀ = 31.45 µg/mL) [3] further anchors SAR findings within the broader context of established nematicide potency benchmarks.

NMR Dereplication Method Development and Dynamic Constitutional Isomerism Validation

Dichomitone's hemiacetal epimer equilibrium (approximately 5:4 ratio in CDCl₃ at room temperature) provides a well-defined test case for developing and validating computational NMR dereplication algorithms designed to recognize and correctly annotate dynamic constitutional isomerism in natural product mixtures [1]. Unlike the conformationally rigid sesquiterpenes that dominate existing spectral libraries, dichomitone generates two distinct sets of NMR resonances from a single molecular formula (C₁₅H₂₆O₄), presenting a realistic challenge for machine learning-based structure elucidation tools [1]. Procurement supports the creation of high-quality reference spectra (¹H, ¹³C, COSY, HMBC, NOESY at 500/125 MHz) for inclusion in natural product spectral databases and for benchmarking automated dereplication pipelines.

Species-Specific Negative Control for *Dichomitus squalens* Metabolomics and Chemotaxonomic Profiling

As a bona fide secondary metabolite of *Dichomitus squalens*, dichomitone serves as a species-specific chemotaxonomic marker for authenticating fungal strain identity and for use as a negative control in bioactivity-guided fractionation campaigns targeting this organism's metabolome [1]. Given that the crude mycelial extract of *D. squalens* displays potent nematicidal activity, yet dichomitone itself is inactive, its detection via LC-MS or NMR during fractionation immediately signals that the active principle resides in other fractions—accelerating the dereplication process and preventing redundant isolation of an inactive major metabolite [1]. This application is particularly relevant for natural product laboratories screening Basidiomycete collections for nematicidal or antifungal lead compounds.

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